

An In-depth Technical Guide to 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole

Cat. No.: B1303719

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CAS Number: 23263-96-9

This technical guide provides a comprehensive overview of **3-(4-methoxyphenyl)-5-methyl-1H-pyrazole**, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to limited publicly available data on this specific molecule, this guide draws upon information from closely related pyrazole derivatives to present a representative profile, including its chemical identifiers, synthesis, potential biological activities, and mechanisms of action.

Core Identifiers and Chemical Properties

3-(4-methoxyphenyl)-5-methyl-1H-pyrazole is a white crystalline solid.^[1] Its fundamental chemical identifiers and properties are summarized below.

Identifier	Value	Reference
CAS Number	23263-96-9	[1]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	[1]
Molecular Weight	188.23 g/mol	[1]
PubChem ID	2764201	[1]
MDL Number	MFCD03934061	[1]
Appearance	White powder	[1]
Melting Point	114-122 °C	[1]

Synthesis and Characterization

The synthesis of 3,5-disubstituted pyrazoles is a well-established process in organic chemistry, typically achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of **3-(4-methoxyphenyl)-5-methyl-1H-pyrazole**, the logical precursors would be 1-(4-methoxyphenyl)butane-1,3-dione and hydrazine.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Pyrazoles

The following is a generalized protocol based on the synthesis of structurally similar pyrazoles.

Materials:

- 1-(4-methoxyphenyl)butane-1,3-dione
- Hydrazine hydrate or hydrazine hydrochloride
- Ethanol
- Potassium carbonate (if using hydrazine hydrochloride)

Procedure:

- A mixture of the 1,3-dicarbonyl compound (1 equivalent) and hydrazine hydrate (1.1 equivalents) is refluxed in ethanol for several hours.
- If hydrazine hydrochloride is used, a base such as potassium carbonate is added to the reaction mixture.
- The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired pyrazole derivative.

Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques. While specific data for **3-(4-methoxyphenyl)-5-methyl-1H-pyrazole** is not readily available, the expected spectral data based on related compounds would include:

- ^1H NMR: Signals corresponding to the methyl protons, methoxy protons, aromatic protons of the phenyl ring, and the pyrazole ring protons.
- ^{13}C NMR: Resonances for the carbons of the methyl group, methoxy group, the aromatic ring, and the pyrazole ring.
- IR Spectroscopy: Characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Mechanism of Action

Derivatives of pyrazole are known to exhibit a wide range of biological activities, with anti-inflammatory and analgesic properties being prominent. While specific quantitative data for **3-**

(4-methoxyphenyl)-5-methyl-1H-pyrazole is not available, the broader class of pyrazole-containing compounds has been extensively studied.

Anti-inflammatory and Analgesic Effects

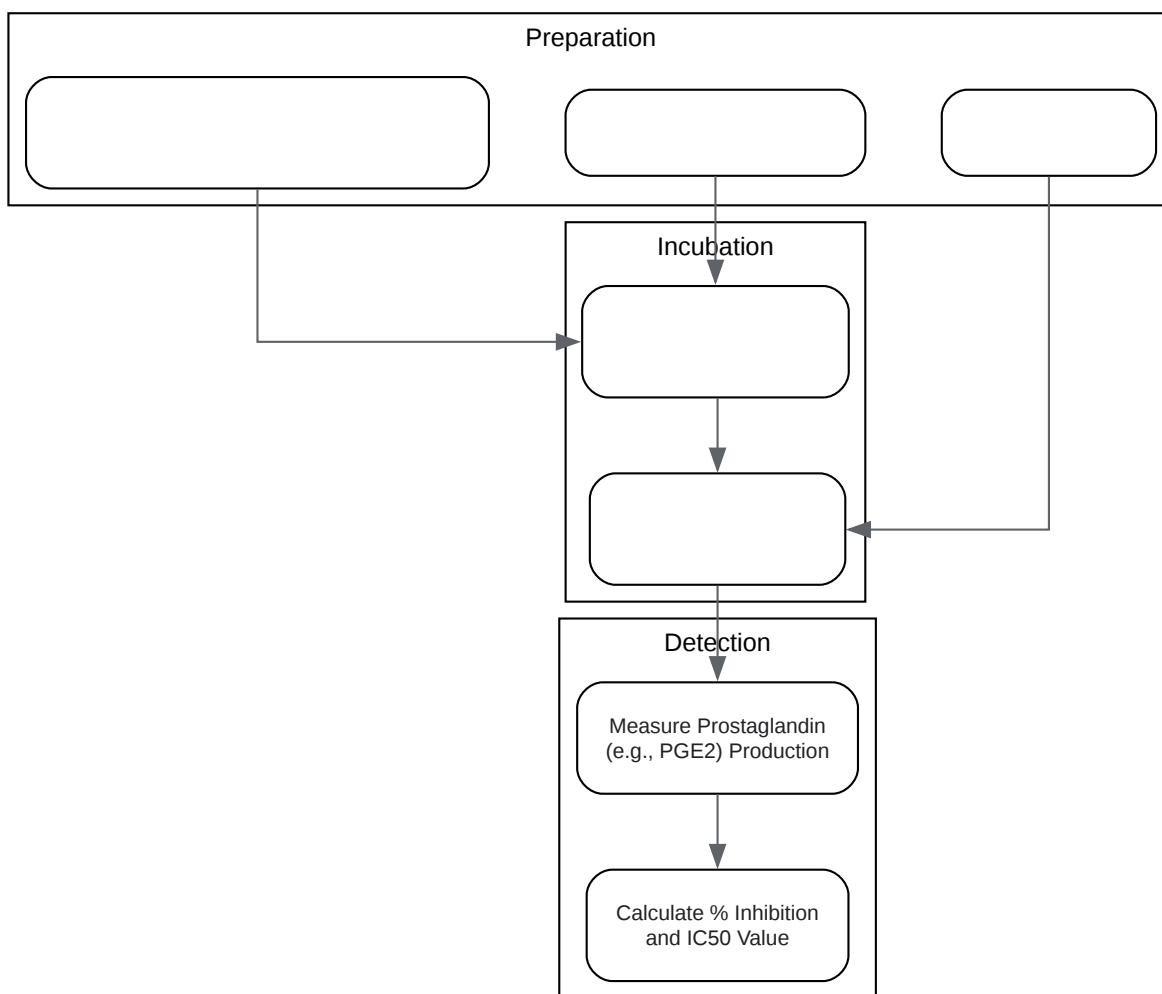
Many pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic activities in preclinical studies. This has led to the development of several pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.

Cyclooxygenase (COX) Inhibition

The potential mechanism of action for the anti-inflammatory and analgesic effects of pyrazole compounds is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

The following diagram illustrates the general workflow for a COX inhibition assay, a common method to evaluate the anti-inflammatory potential of compounds like **3-(4-methoxyphenyl)-5-methyl-1H-pyrazole**.

General Workflow for COX Inhibition Assay

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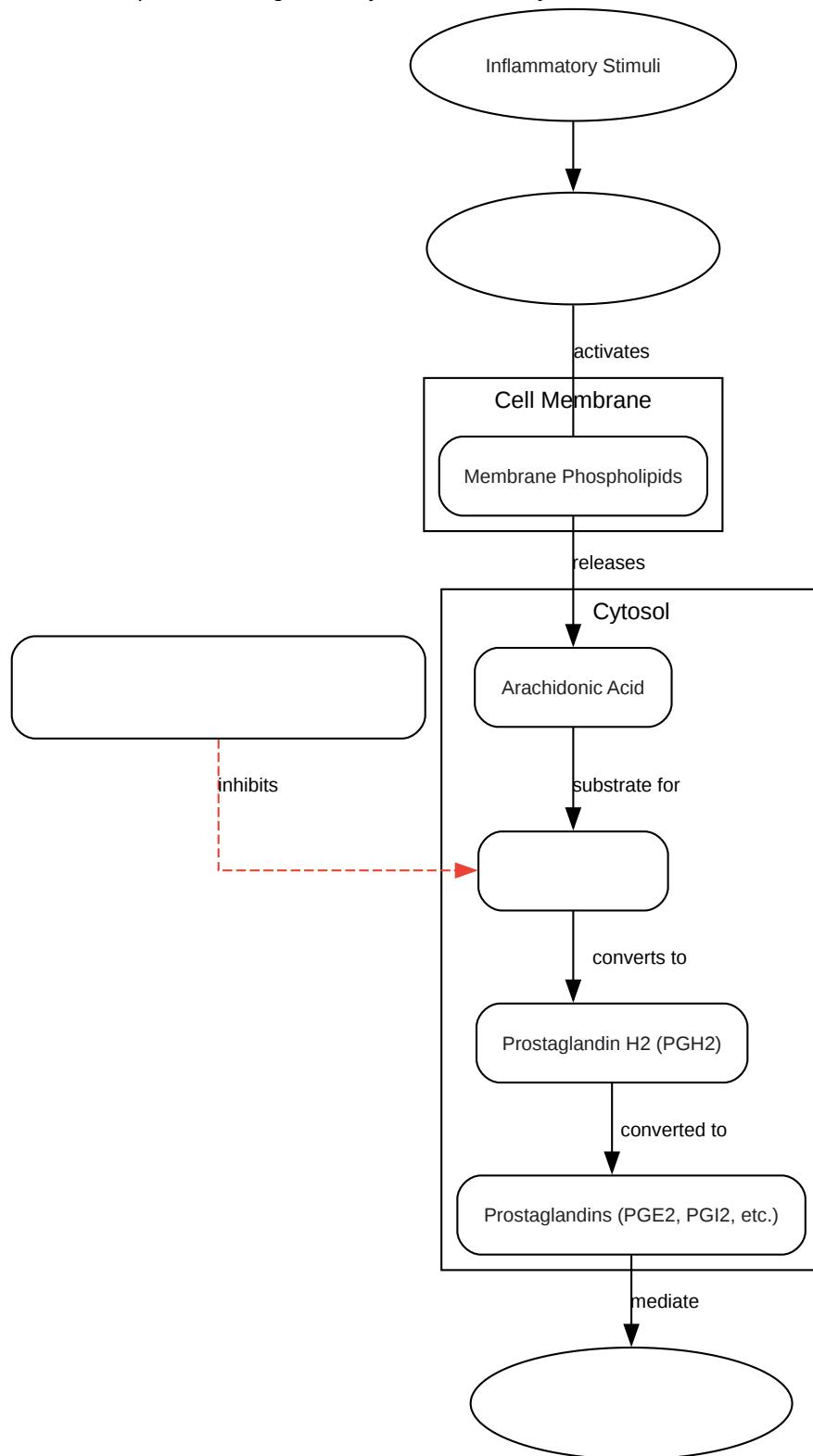
Caption: A generalized workflow for determining the in vitro cyclooxygenase (COX) inhibitory activity.

Signaling Pathways

The anti-inflammatory action of COX inhibitors involves the modulation of the prostaglandin synthesis pathway. By blocking COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.

The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the point of intervention for COX inhibitors.

Simplified Prostaglandin Synthesis Pathway and COX Inhibition

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Caption: The role of COX enzymes in prostaglandin synthesis and the hypothesized inhibitory action.

Conclusion

3-(4-methoxyphenyl)-5-methyl-1H-pyrazole belongs to a class of compounds with significant potential in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. While specific experimental data for this molecule is sparse in the public domain, the well-documented chemistry and pharmacology of related pyrazole derivatives provide a strong foundation for its further investigation. The synthesis is expected to be straightforward, and its biological activity is likely to be mediated through the inhibition of cyclooxygenase enzymes. Further research is warranted to fully characterize this compound and elucidate its precise therapeutic potential.

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References

- 1. prepchem.com [prepchem.com]
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